molecular formula C12H10O2S B1317300 2-Methoxy-5-(thiophen-2-yl)benzaldehyde CAS No. 190270-76-9

2-Methoxy-5-(thiophen-2-yl)benzaldehyde

Cat. No. B1317300
M. Wt: 218.27 g/mol
InChI Key: CEEHLUXOBWGLOP-UHFFFAOYSA-N
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Description

2-Methoxy-5-(thiophen-2-yl)benzaldehyde , also known as o-Anisaldehyde or o-Methoxybenzaldehyde , is an organic compound with the molecular formula C~8~H~8~O~2~ . Its chemical structure consists of a benzene ring substituted with a methoxy group (–OCH~3~) at the ortho position and a thiophene ring (–C~4~H~3~S) at the para position. The compound exhibits a pale yellow color and has a characteristic aromatic odor .


Synthesis Analysis

The synthesis of 2-Methoxy-5-(thiophen-2-yl)benzaldehyde involves various methods, including condensation reactions, Friedel-Crafts acylation, and oxidation processes. One common approach is the reaction between 2-methoxybenzaldehyde and thiophene-2-carbaldehyde in the presence of suitable catalysts or reagents. Detailed synthetic pathways and optimization strategies are documented in the literature .


Molecular Structure Analysis

The compound’s molecular structure comprises a benzene ring, a methoxy group, and a thiophene ring. The methoxy group enhances the compound’s electron-donating ability, affecting its reactivity and electronic properties. The presence of the thiophene ring introduces heteroatoms (sulfur) and influences the overall aromaticity. The IUPAC Standard InChI for 2-Methoxy-5-(thiophen-2-yl)benzaldehyde is InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 .


Chemical Reactions Analysis

2-Methoxy-5-(thiophen-2-yl)benzaldehyde participates in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. It serves as a versatile building block for the synthesis of other organic compounds, such as pharmaceutical intermediates, dyes, and ligands. Researchers have explored its reactivity in different contexts, leading to valuable insights into its chemical behavior .


Physical And Chemical Properties Analysis

  • Toxicity : While toxicity data are limited, proper handling and precautions are necessary due to its aromatic nature and potential irritant properties .

Scientific Research Applications

Polymer Composite Material Development

2-Methoxy-5-(thiophen-2-yl)benzaldehyde plays a role in the development of polymer composite materials. It has been used in the Wittig reaction to create poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), which is then combined with silica to form novel composite materials. These composites exhibit unique UV−vis and emission spectra, highlighting their potential in various applications like optoelectronics and advanced material engineering (Kubo et al., 2005).

Chemosensor Development

The compound has been identified as a highly selective chemosensor for Ag(+) ions. In a methanol-water mixture, it demonstrates significant fluorescent enhancement upon binding to Ag(+) ions, attributed to an increase in intramolecular charge transfer. This indicates its potential in developing sensitive detection methods for specific ions, which can be crucial in environmental monitoring and analytical chemistry (Tharmaraj, Devi, & Pitchumani, 2012).

Organic Synthesis and Photophysical Studies

2-Methoxy-5-(thiophen-2-yl)benzaldehyde has been utilized in organic synthesis, leading to the creation of various compounds with unique photophysical properties. For example, methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate was synthesized using this compound, displaying distinctive luminescence properties in different solvents. Such studies are essential in understanding the behavior of organic compounds under various conditions, which is crucial in organic electronics and photonics (Kim et al., 2021).

Catalytic and Reaction Rate Studies

In the field of catalysis and reaction kinetics, 2-Methoxy-5-(thiophen-2-yl)benzaldehyde has been involved in studies examining the reaction rates of thiophene-2-carbaldehyde with acetonitriles. These studies are significant in the understanding of reaction mechanisms and the development of efficient catalytic processes, which have broad implications in industrial chemistry and material science (Alberghina et al., 1985).

Future Directions

: NIST Chemistry WebBook : ChemicalBook

properties

IUPAC Name

2-methoxy-5-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-11-5-4-9(7-10(11)8-13)12-3-2-6-15-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEHLUXOBWGLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583036
Record name 2-Methoxy-5-(thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(thiophen-2-yl)benzaldehyde

CAS RN

190270-76-9
Record name 2-Methoxy-5-(thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ex-45A: 2-Methoxy-5-(thiophen-2-yl)-benzaldehyde was prepared from 5-bromo-2-methoxybenzaldehyde and thiophene-2-boronic acid in a similar manner as described in Ex-3A. 1H NMR (CDCl3) δ 10.49 (s, 1H), 8.07 (d, J=3 Hz, 1H), 7.79 (dd, J=3, 9.0 Hz, 1H), 7.28–7.26 (m, 2H), 7.09–7.06 (m, 1H), 7.02 (d, J=9 Hz, 1H), 3.97 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CQ Meng, L Ni, KJ Worsencroft, Z Ye… - Journal of medicinal …, 2007 - ACS Publications
… Silica gel chromatography afforded 0.37 g (99%) of the expected 4-(3-hydroxy-2-hydroxymethyl-propoxy)-2-methoxy-5-thiophen-2-yl-benzaldehyde as a pale yellow solid, 90% yield, …
Number of citations: 62 pubs.acs.org
H Fındık - 2009 - open.metu.edu.tr
The first part of the thesis presents the KMnO4/ carboxylic acid/ organic solvent which is a powerful reagent for CC bond formation, aryl coupling reactions and enone oxidation. The a¢-…
Number of citations: 4 open.metu.edu.tr

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